1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid
Overview
Description
1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol . This compound is part of the benzotriazole family, known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid typically involves the reaction of cyclohexylamine with benzotriazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the coordination environment . Additionally, the compound’s biological activities may be attributed to its ability to interact with cellular targets, disrupting essential processes in microorganisms .
Comparison with Similar Compounds
1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid can be compared with other benzotriazole derivatives, such as:
Benzotriazole: A simpler compound with similar chemical properties but lacking the cyclohexyl and carboxylic acid groups.
1H-Benzotriazole-5-carboxylic acid: Similar structure but without the cyclohexyl group, leading to different chemical and biological properties.
2-Aminobenzotriazole: Contains an amino group, which imparts different reactivity and potential biological activities.
The uniqueness of this compound lies in its specific structure, which combines the benzotriazole core with cyclohexyl and carboxylic acid functionalities, resulting in distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclohexylbenzotriazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-13(18)9-6-7-12-11(8-9)14-15-16(12)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIAIPXYMCWRTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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